REACTION_SMILES
|
[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([OH:23])[C:9]([CH3:21])([CH3:22])[CH2:10][N:11]([C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20])[CH2:12][CH2:13]2)[cH:6][cH:7]1.[ClH:24].[O:25]1[CH2:26][CH2:27][O:28][CH2:29][CH2:30]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([OH:23])[C:9]([CH3:21])([CH3:22])[CH2:10][NH:11][CH2:12][CH2:13]2)[cH:6][cH:7]1
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Name
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CC(C)(C)OC(=O)N1CCC(O)(c2ccc(Cl)cc2)C(C)(C)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(C)(C)OC(=O)N1CCC(O)(c2ccc(Cl)cc2)C(C)(C)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)CNCCC1(O)c1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([OH:23])[C:9]([CH3:21])([CH3:22])[CH2:10][N:11]([C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20])[CH2:12][CH2:13]2)[cH:6][cH:7]1.[ClH:24].[O:25]1[CH2:26][CH2:27][O:28][CH2:29][CH2:30]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([OH:23])[C:9]([CH3:21])([CH3:22])[CH2:10][NH:11][CH2:12][CH2:13]2)[cH:6][cH:7]1
|
Name
|
CC(C)(C)OC(=O)N1CCC(O)(c2ccc(Cl)cc2)C(C)(C)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(O)(c2ccc(Cl)cc2)C(C)(C)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)CNCCC1(O)c1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |